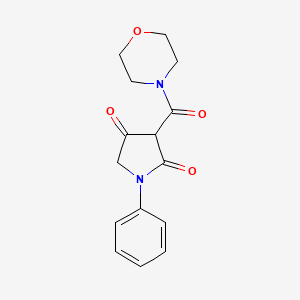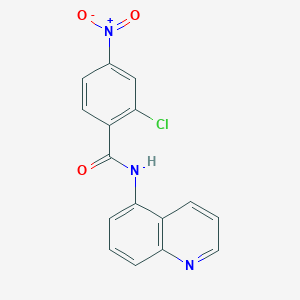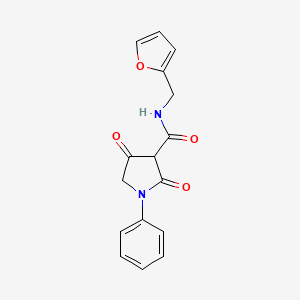![molecular formula C20H17N5O3S B4154861 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4154861.png)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Descripción general
Descripción
The compound is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms . They have shown significant antifungal activities and potent urease inhibitory activities .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of new series of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives . The compounds are evaluated against the urease enzyme . The most potent derivative recorded a competitive type of inhibition .Molecular Structure Analysis
The molecular formula of a similar compound is C20H19N5O2S . The exact mass is 245.07351655 g/mol . The structure of these compounds allows them to make specific interactions with different target receptors .Chemical Reactions Analysis
The compounds have shown to inhibit the urease enzyme, which is a virulence factor in urease-positive microorganisms . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound include a density of 1.37±0.1 g/cm3 and a pKa of 13.89±0.46 . The compound is a white crystal with a melting point of 58–59℃ .Mecanismo De Acción
Direcciones Futuras
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have shown promising results against urease-positive microorganisms . This suggests that they could be further developed and studied as potential therapeutic agents. The scaffold could be considered suitable for developing potent urease inhibitors .
Propiedades
IUPAC Name |
N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-2-17-22-23-20-25(17)24-19(29-20)12-3-6-14(7-4-12)21-18(26)13-5-8-15-16(11-13)28-10-9-27-15/h3-8,11H,2,9-10H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBPVDYHGBWRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B4154808.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4154823.png)
![7-chloro-N,3,5-trimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B4154829.png)
![3-chloro-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4154835.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B4154838.png)
![2-propyl-5-(3-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4154841.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B4154873.png)

![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4154897.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B4154902.png)
